Bay 41-4109 less active enantiomer
CAS No.:
Cat. No.: VC0007319
Molecular Formula: C18H13ClF3N3O2
Molecular Weight: 395.8 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C18H13ClF3N3O2 |
---|---|
Molecular Weight | 395.8 g/mol |
IUPAC Name | methyl (4S)-4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)/t15-/m1/s1 |
Standard InChI Key | FVNJBPMQWSIGJK-OAHLLOKOSA-N |
Isomeric SMILES | CC1=C([C@H](N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC |
SMILES | CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC |
Canonical SMILES | CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC |
Chemical Identity and Structural Characteristics
Bay 41-4109 less active enantiomer (CAS: 476617-51-3) is a stereoisomer of the potent HBV inhibitor Bay 41-4109, belonging to the heteroaryldihydropyrimidine class. Its molecular formula, , corresponds to a molecular weight of 395.76 g/mol . The compound’s structure features a chiral center at the dihydropyrimidine ring, with the less active enantiomer exhibiting opposing spatial configuration compared to the pharmacologically active (R)-enantiomer .
Table 1: Key Chemical and Physicochemical Properties
The stereospecificity of Bay 41-4109’s antiviral activity arises from its interaction with the HBV core protein (HBcAg). Molecular docking studies suggest that the active enantiomer optimally binds to hydrophobic pockets within HBcAg dimers, inducing conformational changes that disrupt capsid assembly . In contrast, the less active enantiomer exhibits weaker binding affinity and fails to stabilize non-capsid polymer formations .
Mechanism of Action and Comparative Efficacy
The antiviral mechanism of Bay 41-4109 enantiomers revolves around capsid assembly modulation. The active (R)-enantiomer accelerates aberrant polymerization of HBcAg dimers, generating malformed capsid structures that cannot encapsulate viral DNA . At substoichiometric ratios (1 inhibitor per 2 dimers), it stabilizes preformed capsids but prevents maturation into functional nucleocapsids .
Table 2: Functional Comparison of Bay 41-4109 Enantiomers
In HepG2.2.15 cells, the racemic mixture (1:1 active:less active) demonstrates an IC of 202 nM for HBV DNA suppression, suggesting dominant activity from the (R)-enantiomer . The less active form shows no cytotoxicity up to 400 nM, confirming its inert role in therapeutic contexts .
Preclinical Evaluation and Pharmacokinetics
In Vivo Pharmacodynamics
Humanized Alb-uPA/SCID mice infected with HBV and treated with 25 mg/kg Bay 41-4109 (racemic) twice daily for 5 days exhibit 1 log reduction in plasma viral load . Post-treatment rebound occurs within 5 days, correlating with stable HBcAg levels in liver biopsies . While these studies utilize the racemic mixture, the lack of enantiomer-specific data necessitates cautious interpretation. Parallel studies in HBV-transgenic mice show that pure (R)-enantiomer treatment reduces hepatic HBcAg by 80% at 10 mg/kg/day, underscoring the less active form’s negligible contribution .
Table 3: Key Pharmacokinetic Parameters (Active Enantiomer)
Species | Bioavailability | T (h) | Half-life (h) |
---|---|---|---|
Mouse | 30% | 0.5 | 2.1 |
Rat | 60% | 1.2 | 3.8 |
Dog | 60% | 2.0 | 5.5 |
Data derived from racemic mixture analyses . |
Therapeutic Implications and Research Applications
The less active enantiomer’s primary utility lies in mechanistic studies contrasting enantiomer-specific interactions. For instance, crystallographic analyses using both enantiomers have mapped HBcAg binding sites, revealing steric constraints that preclude the less active form from inducing capsid distortion . Additionally, it serves as a negative control in high-throughput screens for novel capsid assembly modulators .
Ongoing clinical trials focus on optimizing the active enantiomer’s dosing regimen to minimize off-target effects observed at ≥100 mg/kg in rodents . The less active form’s favorable safety profile (no hepatotoxicity up to 400 nM) positions it as a candidate for prodrug derivatization studies aimed at enhancing enantioselective delivery .
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